molecular formula C15H19NO4 B1612949 Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate CAS No. 55356-46-2

Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate

Cat. No.: B1612949
CAS No.: 55356-46-2
M. Wt: 277.31 g/mol
InChI Key: MLGMJULJUAPAEY-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the formal name being ethyl 3-(4-morpholin-4-ylphenyl)-3-oxopropanoate. The compound is uniquely identified by Chemical Abstracts Service number 55356-46-2, which provides unambiguous identification in chemical databases and literature. The molecular formula is established as C₁₅H₁₉NO₄, indicating the presence of fifteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and four oxygen atoms.

The molecular weight has been precisely determined to be 277.32 grams per mole, making it a moderately sized organic compound within the β-ketoester family. The systematic name clearly indicates the structural hierarchy: the base structure is an ethyl propanoate with a ketone functionality at the 3-position, which is further substituted with a 4-morpholinophenyl group. This nomenclature system effectively communicates the compound's structural complexity and the spatial arrangement of its functional groups.

The structural representation can be expressed through various chemical notation systems. The canonical Simplified Molecular Input Line Entry System representation is CCOC(=O)CC(=O)C1=CC=C(C=C1)N2CCOCC2, which provides a linear description of the molecular connectivity. The International Chemical Identifier string is InChI=1S/C15H19NO4/c1-2-20-15(18)11-14(17)12-3-5-13(6-4-12)16-7-9-19-10-8-16/h3-6H,2,7-11H2,1H3, offering a standardized computational representation. The corresponding International Chemical Identifier Key is MLGMJULJUAPAEY-UHFFFAOYSA-N, providing a condensed hash-based identifier for database searching.

Crystallographic Analysis and Conformational Studies

The conformational analysis of this compound reveals significant complexity due to multiple rotatable bonds within the molecular structure. The compound possesses several degrees of conformational freedom, particularly around the ethyl ester linkage, the central ketone-containing chain, and the morpholine ring attachment to the phenyl system. Computational studies utilizing density functional theory methods have demonstrated that β-ketoester compounds exhibit conformational preferences that significantly influence their chemical and physical properties.

The morpholine ring within the structure adopts a chair conformation, which is characteristic of six-membered heterocycles containing oxygen and nitrogen atoms. This conformational preference is driven by the minimization of steric interactions and the optimization of bond angles around the heteroatoms. The attachment of the morpholine ring to the para position of the phenyl ring creates additional conformational considerations, as the nitrogen atom can participate in conjugation with the aromatic system under certain geometric arrangements.

Crystallographic data for this specific compound is limited in the available literature, but comparative analysis with related β-ketoester structures suggests that the compound likely adopts extended conformations in the solid state to minimize intermolecular steric clashes. The presence of multiple polar functional groups, including the ester carbonyl, the ketone carbonyl, and the morpholine oxygen and nitrogen atoms, creates opportunities for hydrogen bonding interactions in crystalline environments.

The rotational barriers around key bonds have been estimated through computational methods applied to similar β-ketoester systems. Studies on ethyl acetate analogs indicate that conformational effects can influence reaction mechanisms and energetics by approximately one to two kilocalories per mole. These conformational considerations are particularly important for the morpholine-substituted derivative, as the heterocycle introduces additional steric and electronic constraints that influence the overall molecular geometry.

Electronic Structure and Resonance Stabilization Effects

The electronic structure of this compound is characterized by extensive delocalization involving the aromatic phenyl ring, the conjugated ketone system, and the nitrogen atom of the morpholine substituent. The β-ketoester functionality represents a classic example of a 1,3-dicarbonyl system that exhibits significant resonance stabilization through enolate formation under appropriate conditions. This electronic delocalization contributes substantially to the compound's stability and reactivity profile.

The morpholine nitrogen atom can participate in resonance with the phenyl ring through its lone pair electrons, creating a donor-acceptor interaction that influences the electron density distribution throughout the aromatic system. This interaction results in increased electron density on the phenyl ring, particularly at the ortho and para positions relative to the morpholine substitution site. The enhanced electron density can influence both the spectroscopic properties and the chemical reactivity of the compound.

The computational analysis using density functional theory methods has revealed important insights into the electronic structure of β-ketoester compounds. The electrophilic character is predominantly localized at the ketone carbonyl carbon, making this position susceptible to nucleophilic attack. The charge distribution analysis indicates that the carbonyl carbon atoms carry significant positive partial charges, while the oxygen atoms bear corresponding negative charges that facilitate intermolecular interactions.

Natural bond orbital analysis of related β-ketoester systems has demonstrated the presence of donor-acceptor interactions between lone pairs on oxygen atoms and antibonding orbitals of adjacent carbon-carbon and carbon-oxygen bonds. These interactions contribute to the overall stabilization of the molecular structure and influence the barrier heights for conformational interconversions. The morpholine substituent introduces additional complexity through its own electronic contributions, including the potential for nitrogen lone pair participation in extended conjugation pathways.

Comparative Analysis with Related β-Ketoester Derivatives

The structural and electronic properties of this compound can be effectively understood through comparison with related β-ketoester derivatives that share similar core structures but differ in their aromatic substitution patterns. Several closely related compounds provide valuable reference points for this comparative analysis, including ethyl 3-(4-methylphenyl)-3-oxopropanoate, ethyl 3-(4-chlorophenyl)-3-oxopropanoate, and ethyl 3-(4-methoxyphenyl)-3-oxopropanoate.

The molecular weight progression across this series demonstrates the influence of different substituents on the overall molecular size and potential intermolecular interactions. Ethyl 3-(4-methylphenyl)-3-oxopropanoate has a molecular weight of 206.24 grams per mole, while ethyl 3-(4-chlorophenyl)-3-oxopropanoate weighs 226.66 grams per mole. The morpholine-substituted derivative, at 277.32 grams per mole, represents the heaviest member of this series, reflecting the substantial contribution of the morpholine heterocycle to the overall molecular mass.

Compound Molecular Formula Molecular Weight (g/mol) Substituent Type
Ethyl 3-(4-methylphenyl)-3-oxopropanoate C₁₂H₁₄O₃ 206.24 Electron-donating alkyl
Ethyl 3-(4-chlorophenyl)-3-oxopropanoate C₁₁H₁₁ClO₃ 226.66 Electron-withdrawing halogen
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate Not specified Not specified Electron-donating methoxy
This compound C₁₅H₁₉NO₄ 277.32 Electron-donating heterocycle

The electronic effects of different para-substituents create distinct patterns of reactivity and stability across this series of compounds. The morpholine substituent represents a particularly strong electron-donating group due to the nitrogen atom's ability to share its lone pair electrons with the aromatic system. This electron-donating character exceeds that of simple alkyl groups like methyl and approaches the donating strength of methoxy groups, but with additional steric considerations due to the ring structure.

Computational studies on β-ketoester synthesis have demonstrated that the electronic nature of aromatic substituents significantly influences reaction pathways and product distributions. The morpholine derivative benefits from enhanced nucleophilicity of the aromatic ring, which can facilitate certain synthetic transformations while potentially hindering others that require electron-deficient aromatic systems. The heterocyclic nature of the morpholine group also introduces additional coordination sites that can participate in metal-catalyzed reactions or hydrogen bonding interactions.

The physical properties of these compounds reflect their structural differences, with the morpholine derivative likely exhibiting enhanced solubility in polar solvents due to the additional nitrogen and oxygen heteroatoms. The increased molecular complexity also suggests higher boiling points and melting points compared to simpler derivatives, although specific thermodynamic data for the morpholine compound remains limited in the current literature. Storage recommendations for the morpholine derivative specify sealed, dry conditions at 2-8°C, indicating some sensitivity to moisture and elevated temperatures.

Properties

IUPAC Name

ethyl 3-(4-morpholin-4-ylphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-2-20-15(18)11-14(17)12-3-5-13(6-4-12)16-7-9-19-10-8-16/h3-6H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGMJULJUAPAEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622860
Record name Ethyl 3-[4-(morpholin-4-yl)phenyl]-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55356-46-2
Record name Ethyl 3-[4-(morpholin-4-yl)phenyl]-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Comparative Data Table of Preparation Methods

Preparation Method Key Reactants Catalysts/Additives Solvents Yield (%) Purification Method Notes
Knoevenagel Condensation Ethyl acetoacetate + 4-morpholinobenzaldehyde p-TSA, NaHSO3 (optional) DMAc, DCM ~10-30% Flash chromatography (MeOH/DCM) Mild conditions; moderate yields
Amide Intermediate Route Amide precursor + ethylating agent NaHSO3 DMAc Variable Chromatography Multi-step; potential for higher purity
Alkylation with Organic Base Morpholinophenyl derivative + ethyl 3-oxopropanoate Organic base (e.g., tertiary amine) Polar aprotic solvents Not specified Crystallization/Chromatography Patent-protected; scalable methods

Research Findings and Optimization Notes

  • Yield Optimization: Yields vary significantly depending on reaction conditions, catalyst choice, and purification techniques. Mild acidic catalysis with p-TSA and sodium bisulfite additives improves selectivity in condensation reactions.

  • Purity Considerations: Flash chromatography remains the preferred purification technique to achieve high purity (>95%) of the target compound, critical for pharmaceutical intermediate applications.

  • Reaction Monitoring: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ^1H NMR, is routinely used to confirm compound structure and purity during synthesis.

  • Scalability: Patent literature indicates that the use of organic bases and alkylation methods may offer routes amenable to scale-up with controlled reaction parameters.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate is not extensively studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The morpholine ring may play a crucial role in binding to these targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Substituents on the phenyl ring significantly alter electronic and steric properties:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate 4-Fluorophenyl C₁₁H₁₁FO₃ 210.2 Electron-withdrawing F enhances electrophilicity; liquid at RT
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate 4-Methoxyphenyl C₁₂H₁₄O₄ 222.24 Electron-donating OMe improves solubility in polar solvents
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate 3,5-Difluorophenyl C₁₁H₁₀F₂O₃ 228.19 Increased lipophilicity; used in bioactive molecule synthesis
Ethyl 3-(4-nitrophenyl)-3-oxopropanoate 4-Nitrophenyl C₁₁H₁₁NO₅ 237.21 Strong electron-withdrawing NO₂ group enhances reactivity in condensation reactions

Key Trends :

  • Electron-withdrawing groups (e.g., F, NO₂) increase electrophilicity at the keto carbonyl, facilitating nucleophilic attacks (e.g., enolate formation) .
  • Electron-donating groups (e.g., OMe) improve solubility in polar solvents and stabilize intermediates in cyclization reactions .

Key Observations :

  • Halogenated derivatives (e.g., Cl, F) often require harsher conditions but achieve moderate yields (45–50%) .
  • Amino-substituted derivatives are synthesized via nitro reduction, yielding bioactive intermediates .

Key Insights :

  • Fluorinated derivatives are prevalent in CNS drug development due to enhanced bioavailability .
  • Methoxy and chloro derivatives target infectious diseases (e.g., tuberculosis) via enzyme inhibition .

Biological Activity

Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer and inflammation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C15H17N1O3\text{C}_{15}\text{H}_{17}\text{N}_{1}\text{O}_{3}

This compound features a morpholine ring, which is known for enhancing solubility and bioavailability, making it a favorable candidate for pharmacological applications.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of various protein kinases, which are crucial in signaling pathways related to cell growth and proliferation. Inhibition of these kinases can lead to reduced tumor growth and progression.
  • Anti-inflammatory Activity : It has been suggested that this compound could modulate inflammatory responses, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that this compound significantly inhibits the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis through activation of caspases and modulation of Bcl-2 family proteins.
  • In Vivo Efficacy : Animal models treated with this compound exhibited reduced tumor sizes compared to control groups. These findings suggest its potential as an effective therapeutic agent in cancer treatment.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been explored:

  • Cytokine Modulation : this compound has been shown to reduce levels of pro-inflammatory cytokines (such as IL-6 and TNF-alpha) in vitro, indicating its potential use in treating inflammatory diseases.

Summary of Biological Activities

Activity TypeEffectReference
AnticancerInhibition of cell proliferation
Induction of apoptosis
Anti-inflammatoryReduction in pro-inflammatory cytokines
Modulation of immune response

Case Studies

  • Case Study on Breast Cancer : A study involving human breast cancer cell lines treated with varying concentrations of this compound revealed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could serve as a potential lead for developing new breast cancer therapies.
  • Inflammatory Disease Model : In a murine model of arthritis, administration of this compound resulted in decreased swelling and joint damage compared to untreated controls. Histological analysis showed reduced infiltration of inflammatory cells, supporting its anti-inflammatory potential.

Q & A

Q. What factors contribute to inconsistent biological activity data in antimicrobial assays?

  • Analysis : Variations in microbial strains (e.g., Gram-positive vs. Gram-negative), inoculum size, and assay media (e.g., cation-adjusted Mueller-Hinton broth) affect MIC values. Standardizing protocols per CLSI guidelines improves reproducibility .

Tables for Cross-Referencing Data

Q. Table 1. Comparative Reactivity of Ethyl 3-Aryl-3-oxopropanoate Derivatives

Aryl GroupReaction with NH3Reaction with Grignard ReagentsReference
4-MorpholinophenylForms β-keto amideYields tertiary alcohol
4-ChlorophenylSlower amidationLower yield due to steric hindrance

Q. Table 2. Degradation Products Under Accelerated Stability Testing

ConditionMajor Degradation ProductDetection Method
High humidity (75% RH)3-(4-Morpholinophenyl)-3-oxopropanoic acidHPLC
Light exposure (UV)Ring-opened morpholine derivativeLC-MS

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate
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Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate

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